N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine
Description
Molecular Architecture and Stereochemical Configuration
N²-[(Benzyloxy)carbonyl]-L-α-asparagine exhibits a molecular formula of C₁₂H₁₄N₂O₅ with a molecular weight of 266.25 grams per mole. The compound maintains the characteristic L-configuration at the α-carbon center, as evidenced by its specific optical rotation of +6.0 degrees when measured at a concentration of 1.6 percent in acetic acid. This stereochemical arrangement corresponds to the (S)-configuration according to the Cahn-Ingold-Prelog nomenclature system, consistent with the natural L-amino acid configuration found in biological systems.
The molecular architecture features a central α-amino acid backbone with the α-amino group protected by a benzyloxycarbonyl moiety. The side chain contains the characteristic asparagine amide functionality (-CH₂-CO-NH₂), which remains unprotected and available for hydrogen bonding interactions. The benzyloxycarbonyl protecting group introduces significant conformational constraints through its planar aromatic system and the carbamate linkage, which exhibits partial double bond character due to resonance stabilization.
Spectroscopic analysis reveals distinctive structural features in the solid state. The compound exhibits a melting point range of 163-165 degrees Celsius, indicating strong intermolecular interactions in the crystalline lattice. Nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts consistent with the protected amino acid structure, with the benzyl protons appearing as a complex multiplet in the aromatic region and the asparagine side chain amide protons showing typical downfield resonances.
The stereochemical configuration at the α-carbon is crucial for biological activity and synthetic utility. Comparative analysis with the D-isomer, which has CAS number 4474-86-6, reveals significant differences in optical rotation and biological recognition patterns. The L-configuration ensures compatibility with natural enzymatic systems and maintains the appropriate spatial orientation for incorporation into peptide sequences.
Comparative Analysis of Protected Asparagine Derivatives
The benzyloxycarbonyl protecting group represents one of several strategies employed for asparagine protection in synthetic chemistry. Comparative analysis with other common protecting groups reveals distinct advantages and limitations for each approach. The tert-butoxycarbonyl (Boc) protected asparagine, with CAS number 7536-55-2, exhibits different solubility characteristics and deprotection conditions. Boc-protected asparagine shows an optical rotation of -7.8 degrees (±0.5) at a concentration of 2 percent in dimethylformamide, contrasting with the positive rotation observed for the benzyloxycarbonyl derivative.
Fluorenylmethyloxycarbonyl (FMOC) protection provides another alternative, with the FMOC-asparagine derivative (CAS 71989-16-7) offering orthogonal deprotection chemistry. The FMOC protecting group introduces significantly more steric bulk compared to the benzyloxycarbonyl group, affecting both conformational preferences and reactivity patterns. FMOC protection is particularly advantageous in solid-phase peptide synthesis protocols due to its base-labile deprotection characteristics.
The following table summarizes key physicochemical properties of major asparagine protecting group derivatives:
| Protecting Group | CAS Number | Molecular Weight | Melting Point (°C) | Optical Rotation | Deprotection Method |
|---|---|---|---|---|---|
| Benzyloxycarbonyl | 2304-96-3 | 266.25 | 163-165 | +6.0° (AcOH) | Hydrogenolysis |
| tert-Butoxycarbonyl | 7536-55-2 | 232.24 | 175 (dec.) | -7.8° (DMF) | Acid treatment |
| Fluorenylmethyloxycarbonyl | 71989-16-7 | 388.43 | Variable | Variable | Base treatment |
Trityl protection of the asparagine side chain amide, as seen in Boc-Asn(Trt)-OH (CAS 132388-68-2), provides selective protection of the amide functionality while leaving the α-amino group available for coupling reactions. This derivative has a significantly higher molecular weight of 474.5 grams per mole due to the bulky trityl group, which affects both solubility and steric accessibility during synthetic transformations.
The benzyloxycarbonyl group offers several advantages including stability under basic conditions, selective deprotection through catalytic hydrogenolysis, and moderate steric requirements that do not significantly impede coupling reactions. However, the requirement for hydrogenolysis limits its use in the presence of other reducible functionalities and may complicate purification procedures in complex synthetic sequences.
Crystallographic Studies and Conformational Dynamics
Crystallographic investigations of asparagine derivatives have provided valuable insights into the conformational preferences and solid-state packing arrangements of these compounds. Studies on asparagine halide salts demonstrate the formation of isostructural series with distinct conformational characteristics. The carbon backbone of asparagine typically adopts a gauche conformation, with torsion angles ranging from -55.4 to -58.3 degrees depending on the specific salt form and crystallization conditions.
The benzyloxycarbonyl protecting group significantly influences the conformational landscape of the asparagine derivative. The aromatic benzyl ring can adopt multiple orientations relative to the amino acid backbone, with rotational barriers determined by steric interactions and crystal packing forces. The carbamate linkage exhibits restricted rotation due to partial double bond character, constraining the protecting group to planar or near-planar conformations.
Intermolecular interactions in the crystal lattice play a crucial role in determining the preferred conformations. Extended hydrogen bonding networks form between carboxylic acid groups, amide functionalities, and carbamate moieties, creating stable three-dimensional arrangements. These interactions typically generate chain-like structures that propagate parallel to specific crystallographic axes, with individual chains linked through additional hydrogen bonds mediated by solvent molecules when present.
The solid-state structure reveals important information about the accessibility of reactive sites and the spatial arrangement of functional groups. The benzyloxycarbonyl protection effectively blocks the α-amino group while leaving the side chain amide available for interactions. This selective protection pattern is reflected in the crystallographic data, where the protected amino group shows limited participation in intermolecular hydrogen bonding compared to the free amide functionality.
Temperature-dependent studies and molecular dynamics simulations provide additional insights into conformational flexibility in solution. The benzyloxycarbonyl group exhibits restricted rotation about the carbamate bond, with energy barriers typically ranging from 15-20 kilocalories per mole. The aromatic ring can undergo more facile rotation about the benzyl-oxygen bond, allowing for conformational adaptation in different chemical environments.
Hydrogen Bonding Patterns in Solid-State Structures
The hydrogen bonding architecture in N²-[(Benzyloxy)carbonyl]-L-α-asparagine crystals exhibits remarkable complexity and specificity. The compound contains multiple hydrogen bond donors and acceptors, including the carboxylic acid group, the side chain primary amide, and the carbamate oxygen atoms of the protecting group. These functional groups participate in extensive intermolecular hydrogen bonding networks that stabilize the crystal structure and influence physical properties.
Primary hydrogen bonding interactions occur between the carboxylic acid functionality and neighboring molecules, forming the characteristic carboxylic acid dimer motif with O-H···O distances typically ranging from 2.5 to 2.7 angstroms. These dimeric units serve as fundamental building blocks for extended supramolecular assemblies. The asparagine side chain amide group participates in complementary N-H···O hydrogen bonds, creating ribbons or sheet-like structures that extend throughout the crystal lattice.
Intramolecular hydrogen bonding also plays a significant role in stabilizing preferred conformations. The carbamate oxygen of the benzyloxycarbonyl group can form weak intramolecular interactions with the side chain amide, contributing to conformational rigidity. These intramolecular contacts typically exhibit N-H···O distances in the range of 2.8 to 3.2 angstroms, representing moderately strong hydrogen bonds that influence molecular geometry.
The hydrogen bonding patterns create distinctive motifs that can be classified according to graph set notation. Commonly observed patterns include R₂²(8) loops formed by carboxylic acid dimer interactions and C(4) chains generated by amide-to-amide hydrogen bonding sequences. These motifs combine to create complex three-dimensional networks with specific topological characteristics that determine crystal packing efficiency and mechanical properties.
Water molecules, when present in hydrated crystal forms, serve as bridging elements that connect different hydrogen bonding networks. These solvent-mediated interactions often exhibit high cooperativity, where the formation of one hydrogen bond facilitates the formation of additional bonds in the vicinity. The water molecules typically adopt tetrahedral coordination environments, forming four hydrogen bonds with surrounding acceptor and donor sites.
The strength and directionality of hydrogen bonding interactions significantly influence the thermal stability and mechanical properties of the crystalline material. Strong hydrogen bonding networks typically correlate with higher melting points and greater resistance to mechanical deformation. The specific hydrogen bonding pattern observed in N²-[(Benzyloxy)carbonyl]-L-α-asparagine contributes to its relatively high melting point of 163-165 degrees Celsius and its stability under ambient storage conditions.
Properties
IUPAC Name |
(3S)-4-amino-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-11(17)9(6-10(15)16)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,17)(H,14,18)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOUDXRCOBYEFV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563406 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23632-73-7 | |
| Record name | (3S)-4-Amino-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23632-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkaline Aqueous-Phase Synthesis
The most widely documented method involves reacting L-asparagine with BCF in an alkaline aqueous medium. L-Asparagine is first dissolved in a sodium hydroxide solution (1–2 M) to deprotonate the α-amino group (pH 10–12). BCF is then added dropwise at 0–5°C to minimize hydrolysis, followed by gradual warming to room temperature. The high pH ensures the amino group remains nucleophilic, while the side-chain amide remains unreactive due to its lower basicity (pKa ~15 vs. α-amino pKa ~9).
Key Parameters:
- Temperature: 0–25°C to suppress BCF hydrolysis.
- Molar Ratio: 1.1–1.3 equivalents of BCF per asparagine to account for reagent hydrolysis.
- Solvent: Water with co-solvents like dioxane or tetrahydrofuran (20–30% v/v) to enhance BCF solubility.
Post-reaction, the mixture is acidified to pH 2–3 with hydrochloric acid, precipitating the product. Crude yields typically range from 65–75%, with purity exceeding 90% after recrystallization from ethanol/water mixtures.
Advanced Methodologies for Enhanced Purity and Yield
Solid-Phase Peptide Synthesis (SPPS) Integration
While SPPS is primarily used for peptide chain elongation, its principles inform the synthesis of protected amino acid building blocks. In one approach, L-asparagine is immobilized on a Wang resin via its carboxyl group, leaving the α-amino group free for Cbz protection. After BCF treatment, the product is cleaved from the resin using trifluoroacetic acid (TFA), achieving yields of 80–85% with minimal dipeptide byproducts.
Side-Chain Protection with Trimethoxybenzyl (Tmob) Groups
To prevent side-chain amide degradation during prolonged reactions, the Tmob group is introduced prior to Cbz protection. In a two-step process:
- L-Asparagine’s side-chain amide is protected with 2,4,6-trimethoxybenzylamine hydrochloride in dichloromethane/DMF using dicyclohexylcarbodiimide (DCC) as a coupling agent.
- The α-amino group is then protected with BCF under standard alkaline conditions.
This method reduces side-chain dehydration to <2% but requires additional deprotection steps (e.g., hydrogenolysis) to remove Tmob, complicating the workflow.
Comparative Analysis of Synthetic Routes
Dipeptide Formation: A major byproduct arises from intermolecular acylation between the carboxyl group of one asparagine molecule and the α-amino group of another. This is mitigated by maintaining dilute reaction conditions (0.1–0.5 M asparagine).
Purification and Characterization
Recrystallization Techniques
Crude product is dissolved in hot ethyl acetate (60°C) and filtered to remove insoluble salts. Gradual cooling to 4°C induces crystallization, yielding needle-like crystals with >99% enantiomeric excess (HPLC analysis).
Spectroscopic Validation
- ¹H NMR (DMSO-d6): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.05 (s, 2H, CH₂Ph), 4.45 (q, 1H, α-CH), 2.95–2.75 (m, 2H, β-CH₂), 6.85 (br s, 1H, side-chain NH₂).
- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (Cbz carbonyl), 1650 cm⁻¹ (amide I).
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance heat and mass transfer. BCF and asparagine solutions are mixed in a microreactor at 10°C, followed by inline pH adjustment and liquid-liquid extraction using 1,2-dichloroethane. This approach reduces reaction time from 12 hours (batch) to 2 hours and improves yield to 78–82%.
Chemical Reactions Analysis
Protection and Deprotection Reactions
The Cbz group serves as a temporary α-amine protector, enabling orthogonal synthesis strategies.
Deprotection Conditions
Key Findings :
-
Hydrogenolysis is the gold standard for Cbz removal, preserving side-chain amides and carboxylates .
-
Acidolysis with HBr/AcOH is effective but risks side-chain modifications in complex substrates .
Amidation and Peptide Coupling
The carboxylate and side-chain amide groups participate in selective coupling reactions.
Representative Amidation Reactions
Mechanistic Insights :
-
EDCI/HOBt minimizes racemization during peptide bond formation .
-
Side-chain amide participation is rare under standard coupling conditions, ensuring α-carboxylate selectivity .
Esterification and Functionalization
The carboxylate group undergoes esterification for solubility modulation or prodrug design.
Ester Derivatives
Applications :
-
Ethyl esters improve membrane permeability in cell-based assays .
-
tert-Butyl esters enable sequential deprotection in solid-phase synthesis .
Enzymatic Modifications
Cbz-L-Asn-OH participates in biocatalytic cascades for non-natural amino acid synthesis.
Biocatalytic Reactions
| Enzyme System | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|
| Asparaginase (zASPG) | Hydrolysis of side-chain amide | Cbz-L-Asp-OH + NH₃ | >80% | |
| Penicillin G acylase | Ester hydrolysis | Cbz-L-Asn-OH (from Cbz-L-Asn-OEt) | 95% |
Implications :
-
Asparaginase-mediated deamidation generates aspartate derivatives for metabolic studies .
-
Enzymatic ester cleavage offers a green alternative to acidic hydrolysis .
Stability and Side Reactions
The compound exhibits robust stability under standard conditions but is sensitive to specific reagents.
Scientific Research Applications
Protecting Group Utility
Z-Asn is predominantly used as a protecting group for the side chain amide of asparagine in solid-phase peptide synthesis (SPPS). The protection allows for selective reactions without interference from the amide group, thus facilitating the construction of complex peptides.
Key Benefits:
- Stability : Z-Asn exhibits stability in organic solvents and during coupling reactions, minimizing side reactions.
- Cleavage : The protecting group can be readily removed under mild acidic conditions, making it suitable for sequential synthesis steps.
Case Study: Synthesis of Peptides
A study demonstrated the synthesis of Fmoc-Asn(Tmob)-OH using Z-Asn as a precursor. The process involved coupling Z-L-aspartic acid with 2,4,6-trimethoxybenylamine, followed by deprotection to yield high-purity peptides suitable for further biological assays .
| Step | Reaction | Yield |
|---|---|---|
| 1 | Coupling Z-L-Asp with Tmob | 75% |
| 2 | Deprotection with TFA | >90% |
Role in Protein Structure Studies
N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine is also utilized in studies examining protein folding and stability. Non-canonical amino acids like Z-Asn can confer resistance to proteolytic degradation, making them valuable tools in structural biology.
Research Findings:
Recent investigations into protease specificity have shown that substituting standard amino acids with modified derivatives such as Z-Asn can alter enzyme activity and stability, providing insights into enzyme mechanisms and interactions .
Case Study: Protease Inhibition
In a study on protease inhibitors, researchers employed Z-Asn derivatives to evaluate their effects on enzyme activity. The modified amino acids demonstrated varying degrees of inhibition, highlighting their potential as therapeutic agents against specific proteases implicated in diseases .
Nitrogen Metabolism
Asparagine plays a critical role in nitrogen metabolism within plants. Research indicates that derivatives like Z-Asn can influence nitrogen storage and transport, particularly in developing seeds and during senescence.
Key Findings:
- Asparagine derivatives contribute to nitrogen recycling processes.
- They serve as efficient nitrogen storage compounds that can be utilized during periods of nutrient scarcity .
| Application | Effect |
|---|---|
| Nitrogen Recycling | Enhanced efficiency in seed development |
| Stress Response | Improved resilience during nutrient deficiency |
Potential Drug Candidates
The unique properties of this compound make it a candidate for developing new pharmaceuticals targeting metabolic pathways involving asparagine and glutamine.
Research Insights:
Studies have indicated that manipulating asparagine metabolism can impact cancer cell growth and proliferation. Compounds like Z-Asn may serve as precursors for designing drugs that modulate these pathways .
Mechanism of Action
The mechanism of action of N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine primarily involves its role as a protected amino acid. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. When the protecting group is removed, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
N-Benzoyl-L-asparagine (CAS 29880-25-9)
- Molecular Formula : C₁₁H₁₂N₂O₄
- Molecular Weight : 236.23 g/mol
- Key Differences : Replaces the Cbz group with a benzoyl moiety. The benzoyl group is smaller and less sterically hindered but offers reduced stability under acidic conditions compared to Cbz. Benzoyl-protected derivatives are less commonly used in solid-phase synthesis due to challenges in selective deprotection.
Amino Acid Backbone Variants
N-[(Benzyloxy)carbonyl]glutamic Acid (CAS 1155-62-0)
- Molecular Formula: C₁₃H₁₅NO₆
- Molecular Weight : 281.27 g/mol
- Key Differences : Features a glutamic acid backbone (additional carboxylic acid group in the side chain). This increases hydrophilicity and alters binding specificity in enzyme-substrate interactions. The carboxylic acid group enables conjugation with amines, expanding utility in linker chemistry.
N²-[(Benzyloxy)carbonyl]glutamine (CAS Unspecified)
- Molecular Formula : C₁₃H₁₆N₂O₅
- Molecular Weight : 280.28 g/mol
- Key Differences : Substitutes asparagine’s carboxamide with glutamine’s longer side chain. The extra methylene group enhances flexibility in peptide folding but may reduce binding affinity in rigid active sites.
Functional Derivatives
N²-[(Benzyloxy)carbonyl]-L-asparagine 2,4,5-Trichlorophenyl Ester (CAS 2480-44-6)
- Molecular Formula : C₁₈H₁₅Cl₃N₂O₅
- Molecular Weight : 445.68 g/mol
- Key Differences : The trichlorophenyl ester activates the carboxyl group for nucleophilic attack, facilitating peptide bond formation. However, this derivative is moisture-sensitive and requires anhydrous conditions, limiting its use in aqueous environments.
Sulfate and Sulfonate Analogues
Compounds such as (S)-2,6-bis(((benzyloxy)carbonyl)amino)hexyl sulfochloridate (compound 75 in ) incorporate sulfate groups to mimic electrostatic interactions in enzyme binding. Unlike N²-[(Benzyloxy)carbonyl]-L-alpha-asparagine, these derivatives exhibit enhanced solubility in polar solvents but require more complex synthetic routes.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine, also known as Z-Asn-OH, is a derivative of the amino acid asparagine that has garnered attention in the field of medicinal chemistry and peptide synthesis. This compound serves as a protecting group in peptide synthesis, facilitating the stable incorporation of asparagine into peptides while maintaining its biological activity. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
This compound functions primarily as a protecting group for the amino acid asparagine during peptide synthesis. The benzyloxycarbonyl (Z) group provides stability to the amino acid, allowing for selective reactions without compromising the integrity of the peptide chain. The Z group can be removed under mild acidic conditions, enabling the release of free asparagine for further biological activity or incorporation into larger peptide structures .
Applications in Medicinal Chemistry
- Peptide Synthesis : The use of this compound in solid-phase peptide synthesis (SPPS) has been well-documented. It allows for high yields and purity in synthesizing peptides containing asparagine residues .
- Enzymatic Activity : Research has shown that derivatives of asparagine play significant roles in enzymatic reactions. For instance, L-asparaginase, an enzyme derived from Erwinia carotovora, utilizes asparagine in its catalytic processes, highlighting the importance of asparagine derivatives in biological systems .
- Anticancer Activity : Asparaginase has been utilized in cancer therapies, particularly in treating acute lymphoblastic leukemia (ALL). The enzyme depletes circulating asparagine levels, which is crucial for the survival of certain cancer cells. The incorporation of this compound into therapeutic peptides could enhance their efficacy by improving stability and targeting mechanisms .
Case Study 1: Anticancer Properties
A study investigated the effects of L-asparaginase on cancer cell lines, demonstrating that treatment with asparaginase significantly reduced cell viability in ALL cells. The study suggested that using derivatives like this compound could improve therapeutic outcomes by enhancing drug stability and delivery .
Case Study 2: Peptide Synthesis Optimization
In a comparative analysis of various protecting groups for asparagine during SPPS, this compound was found to provide superior solubility and coupling efficiency compared to other groups like Fmoc or Boc. This study highlighted its potential for synthesizing complex peptides with multiple asparagine residues .
Comparative Analysis of Protecting Groups
| Protecting Group | Stability | Coupling Efficiency | Solubility |
|---|---|---|---|
| This compound | High | Excellent | Good |
| Fmoc | Moderate | Fair | Poor |
| Boc | Low | Poor | Moderate |
This table summarizes findings from various studies comparing different protecting groups used in peptide synthesis, emphasizing the advantages of using this compound.
Recent Developments
Recent advancements in synthetic methodologies have explored alternative strategies to utilize this compound in constructing more complex peptide architectures. These strategies include the integration of this compound into larger frameworks that exhibit enhanced biological activities against various diseases, including bacterial infections and cancers .
Q & A
Q. What is the role of the benzyloxycarbonyl (Cbz) group in N²-[(Benzyloxy)carbonyl]-L-α-asparagine during peptide synthesis?
The Cbz group serves as a temporary protecting group for the α-amino group of asparagine, preventing unwanted side reactions (e.g., premature peptide bond formation or racemization) during solid-phase or solution-phase synthesis. It is typically introduced using benzyl chloroformate under alkaline conditions (e.g., NaOH/K₂CO₃) and removed via catalytic hydrogenation (e.g., Pd/C in EtOAc) . This method ensures selective deprotection while preserving other functional groups, such as carboxylates or side-chain amides.
Q. How can researchers verify the purity and structural integrity of N²-[(Benzyloxy)carbonyl]-L-α-asparagine post-synthesis?
Key analytical methods include:
- HPLC : To assess purity using reverse-phase C18 columns with UV detection at 220–254 nm.
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (C₁₂H₁₄N₂O₅; theoretical MW 266.26) .
- NMR spectroscopy : ¹H and ¹³C NMR to verify the Cbz group’s presence (e.g., benzyl protons at δ 7.2–7.4 ppm and carbonyl carbons at δ 155–160 ppm) .
Q. What solvents and coupling agents are optimal for incorporating N²-[(Benzyloxy)carbonyl]-L-α-asparagine into peptide chains?
- Solvents : DMF or dichloromethane (DCM) for solubility and low nucleophilicity.
- Coupling agents : DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxyl group for amide bond formation. Example protocol: 1.5 eq DCC, 1.2 eq HOBt, 1.0 eq asparagine derivative, and 1.1 eq amino acid ester in DCM at 0–4°C for 2–4 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for N²-[(Benzyloxy)carbonyl]-L-α-asparagine synthesis?
Discrepancies often arise from:
- Reaction scale : Milligram-scale syntheses may show lower yields due to handling losses versus bulk preparations.
- Purification methods : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (methanol/water) can impact recovery rates. For example, recrystallization from methanol achieves >95% purity but may sacrifice yield .
- Catalyst quality : Pd/C activity varies by supplier; pre-reduced catalysts improve hydrogenolysis efficiency .
Q. What strategies enhance the stability of N²-[(Benzyloxy)carbonyl]-L-α-asparagine in aqueous solutions for bioconjugation studies?
Q. How do steric effects influence the reactivity of N²-[(Benzyloxy)carbonyl]-L-α-asparagine in solid-phase peptide synthesis (SPPS)?
The Cbz group’s bulkiness can slow coupling kinetics, particularly when adjacent to β-branched residues (e.g., valine, isoleucine). Mitigation strategies:
- Extended coupling times : 6–8 hours for sterically hindered sequences.
- Microwave-assisted synthesis : 50°C for 30 minutes improves reaction rates without racemization .
Methodological Challenges and Solutions
Q. How can researchers address low coupling efficiency when using N²-[(Benzyloxy)carbonyl]-L-α-asparagine in automated SPPS?
Q. What spectroscopic techniques differentiate N²-[(Benzyloxy)carbonyl]-L-α-asparagine from its β-isomer?
- IR spectroscopy : α-isomer shows a distinct C=O stretch at 1720 cm⁻¹ (Cbz) and 1650 cm⁻¹ (amide I), while the β-isomer exhibits a split amide I band due to conformational differences.
- X-ray crystallography : Resolves spatial arrangement; α-isomer adopts a planar amide bond vs. twisted geometry in β-forms .
Data Contradiction Analysis
Q. Why do some studies report conflicting enzymatic stability data for Cbz-protected asparagine derivatives?
Variability stems from:
- Enzyme source : Trypsin vs. chymotrypsin hydrolysis rates differ due to active-site specificity.
- Substrate concentration : High concentrations (>10 mM) may saturate enzymes, skewing kinetics.
- Buffer composition : Phosphate buffers (pH 7.4) vs. Tris-HCl (pH 8.0) alter ionic strength and enzymatic activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
